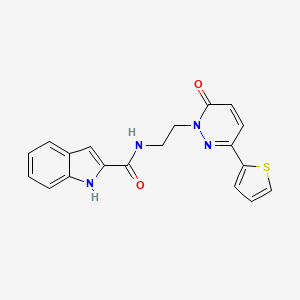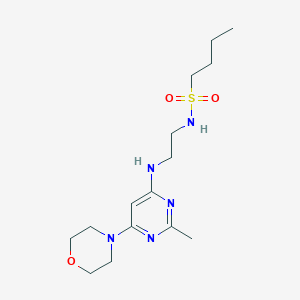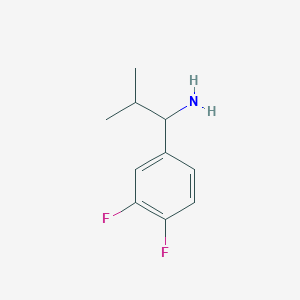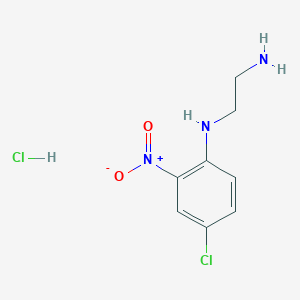![molecular formula C20H19FN4O3S B2608412 N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide CAS No. 1090541-17-5](/img/structure/B2608412.png)
N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a pyrimidinyl moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinyl intermediate, followed by the introduction of the furan ring and the fluorophenyl group. Common reagents used in these reactions include methylating agents, sulfur-containing compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies and for exploring its effects on biological systems.
Medicine
In the field of medicine, this compound might be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in fields such as materials science or catalysis.
Mecanismo De Acción
The mechanism by which N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide include other fluorophenyl derivatives, furan-containing compounds, and pyrimidinyl-based molecules. Examples might include:
- N-(3-chlorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide
- N-(3-bromophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-2-(furan-2-yl)-N,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-12-17(19(29-3)24-18(22-12)15-8-5-9-28-15)20(27)25(2)11-16(26)23-14-7-4-6-13(21)10-14/h4-10H,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKVJPABLNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N(C)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2608334.png)
![2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2608335.png)

![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2608340.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608342.png)
![5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2608345.png)


![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol](/img/structure/B2608349.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)
